

# An In-depth Technical Guide to the Structure of 4-Bromooxindole

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## Compound of Interest

Compound Name: 4-Bromooxindole

Cat. No.: B058052

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of **4-Bromooxindole**. Due to the limited availability of specific experimental data for **4-bromooxindole** in the public domain, this guide also incorporates information on the broader class of oxindole and spirooxindole derivatives to provide context for its potential biological activities and signaling pathway involvement.

## Chemical Structure and Properties

**4-Bromooxindole**, systematically named 4-bromo-1,3-dihydroindol-2-one, is a halogenated derivative of oxindole.<sup>[1]</sup> The core of the molecule is an oxindole moiety, which consists of a benzene ring fused to a five-membered heterocyclic ring containing a nitrogen atom and a carbonyl group. In **4-Bromooxindole**, a bromine atom is substituted at the 4th position of the benzene ring.<sup>[2]</sup>

The presence of the bromine atom, an electron-withdrawing group, is expected to influence the electron density distribution of the aromatic ring and the reactivity of the molecule. This substitution is a key feature for its utility as a versatile intermediate in organic synthesis.<sup>[2]</sup>

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	4-bromo-1,3-dihydroindol-2-one	[1]
Synonyms	4-Bromoindolin-2-one	
CAS Number	99365-48-7	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO	[1]
Molecular Weight	212.04 g/mol	[1]
Appearance	Brown powder	
Storage Conditions	0-8 °C	

## Spectroscopic Data

Detailed experimental spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, Mass Spectrometry, and IR) for **4-Bromooxindole** are not readily available in peer-reviewed literature. Structural elucidation of related oxindole compounds is typically achieved through these standard analytical techniques. For reference, the following is a general guide to the expected spectral features based on the structure of **4-Bromooxindole**.

- <sup>1</sup>H NMR: The spectrum would be expected to show signals for the aromatic protons on the benzene ring and the methylene protons of the lactam ring. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the bromo and carbonyl substituents. The NH proton of the lactam would likely appear as a broad singlet.
- <sup>13</sup>C NMR: The spectrum would display eight distinct carbon signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon would resonate at a characteristic downfield chemical shift. The carbon atom attached to the bromine would also show a characteristic chemical shift.
- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (212.04 g/mol). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity

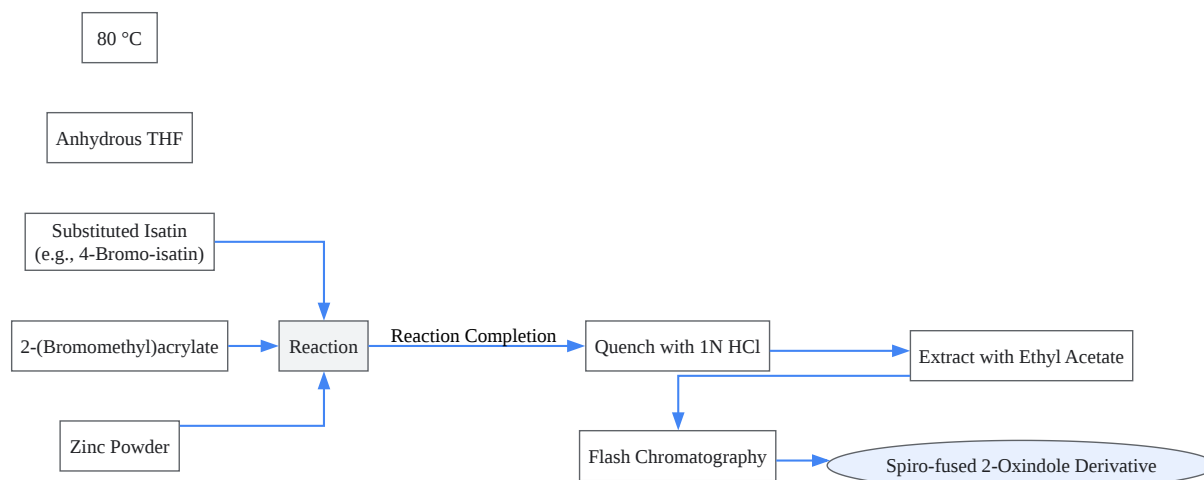
(for  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes) separated by 2 m/z units would be observed for the molecular ion and any bromine-containing fragments.

- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the C=O stretching vibration of the lactam ring. Another characteristic absorption would be the N-H stretching vibration.

## Synthesis of Oxindole Derivatives

While a specific, detailed experimental protocol for the synthesis of **4-Bromooxindole** is not widely published, a general method for the synthesis of spiro-fused 2-oxindoles from isatin derivatives has been reported. This domino reaction involves the use of zinc powder and can be adapted for various substituted isatins.[3]

Below is a generalized workflow for such a synthesis.



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Caption: Generalized workflow for the synthesis of spiro-fused 2-oxindoles.

#### Experimental Protocol (General for Spiro-fused 2-Oxindoles)[3]

- To a reaction vessel containing zinc powder (1.5 mmol) in anhydrous tetrahydrofuran (THF, 3 mL), add the substituted isatin (1 mmol) and methyl 2-(bromomethyl)acrylate (1.5 mmol) sequentially under a nitrogen atmosphere.
- Seal the reaction vessel and heat to 80 °C for 5 hours, monitoring the reaction progress by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature and quench by adding 1N HCl (2 mL).
- Extract the product with ethyl acetate (3 x 5 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel to obtain the desired spiro-fused 2-oxindole.

## Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathway involvement of **4-Bromooxindole** are limited. However, the oxindole and, more specifically, the spirooxindole scaffolds are present in numerous compounds with significant pharmacological activities, particularly in the context of cancer and neurological disorders.

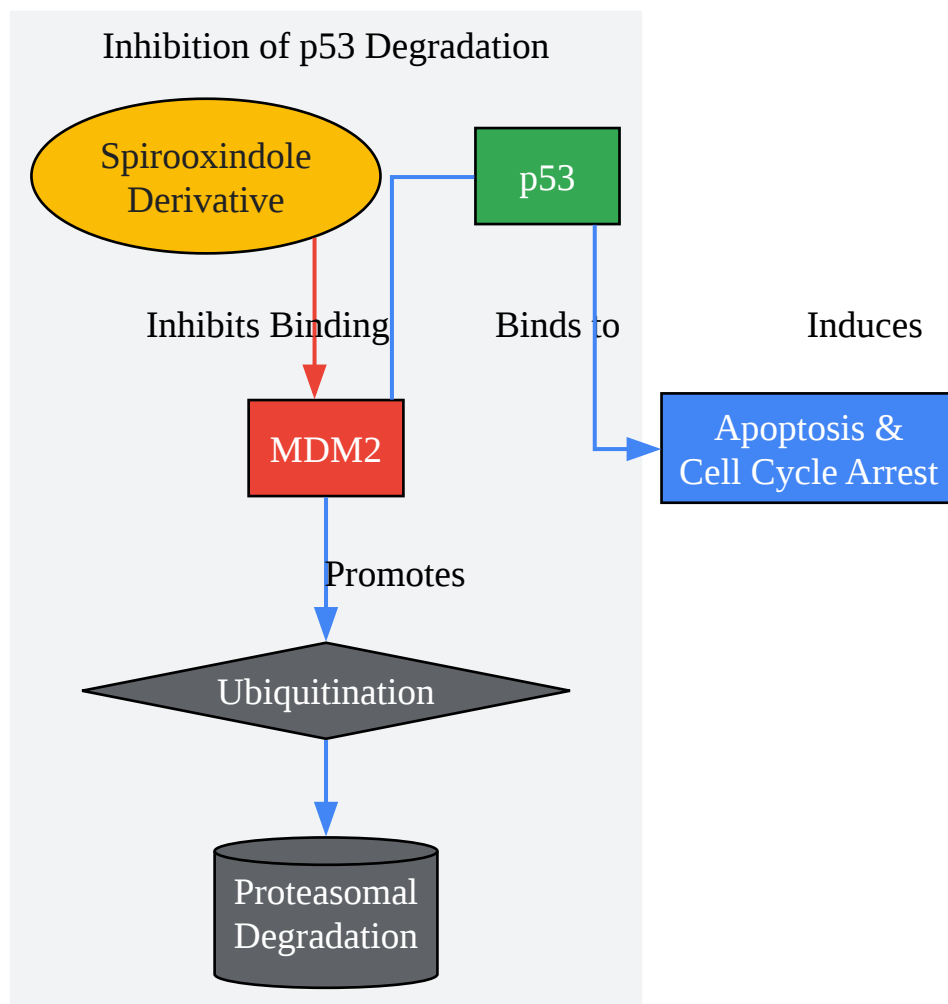
### Anticancer Potential of Spirooxindole Derivatives

Spirooxindole derivatives have emerged as a promising class of compounds for cancer therapy.[4] Their mechanism of action often involves the modulation of key signaling pathways that are dysregulated in cancer.

One of the most well-documented targets of spirooxindoles is the p53-MDM2 protein-protein interaction.[5] The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. MDM2 is a negative regulator of p53. Inhibition of the p53-MDM2 interaction can

lead to the reactivation of p53's tumor-suppressive functions. Several spirooxindole-containing compounds have been shown to be potent inhibitors of this interaction.[5]

The diagram below illustrates the general mechanism of p53-MDM2 inhibition.



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Caption: Inhibition of the p53-MDM2 interaction by spirooxindole derivatives.

Furthermore, halogenated spirooxindoles have been implicated in inducing other forms of programmed cell death, such as ferroptosis, and can influence cell cycle regulation by targeting cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs).[6]

Potential in Neurological Disorders

The indole nucleus is a common feature in many neuroactive compounds. While direct evidence for **4-Bromooxindole** is lacking, related indole derivatives are being investigated for their potential in treating neurological disorders. For instance, some indole compounds have been studied for their neuroprotective effects, which may involve the modulation of inflammatory pathways and the activity of microglia in the brain.[7][8][9] The precise mechanisms by which such compounds exert their effects are complex and involve a variety of signaling pathways.

## Conclusion

**4-Bromooxindole** is a valuable synthetic intermediate with a chemical structure that holds potential for the development of novel therapeutic agents. While specific biological and detailed spectroscopic data for this compound are not extensively available, the broader class of oxindole and spirooxindole derivatives demonstrates significant promise, particularly in oncology. Further research is warranted to fully elucidate the structure-activity relationships, specific molecular targets, and therapeutic potential of **4-Bromooxindole**. This guide serves as a foundational resource for researchers and professionals in the field of drug discovery and development, highlighting the known characteristics of **4-Bromooxindole** and the potential avenues for future investigation based on related chemical scaffolds.

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